2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione 2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 89827-90-7
VCID: VC15938075
InChI: InChI=1S/C12H9ClO3/c1-6-3-7(16-2)4-8-11(6)10(14)5-9(13)12(8)15/h3-5H,1-2H3
SMILES:
Molecular Formula: C12H9ClO3
Molecular Weight: 236.65 g/mol

2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione

CAS No.: 89827-90-7

Cat. No.: VC15938075

Molecular Formula: C12H9ClO3

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione - 89827-90-7

Specification

CAS No. 89827-90-7
Molecular Formula C12H9ClO3
Molecular Weight 236.65 g/mol
IUPAC Name 2-chloro-7-methoxy-5-methylnaphthalene-1,4-dione
Standard InChI InChI=1S/C12H9ClO3/c1-6-3-7(16-2)4-8-11(6)10(14)5-9(13)12(8)15/h3-5H,1-2H3
Standard InChI Key ANXDBCHHXXTTLP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1C(=O)C=C(C2=O)Cl)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a naphthalene backbone fused with two ketone groups at positions 1 and 4, forming a 1,4-naphthoquinone structure. Substitutents include:

  • Chlorine at position 2: Introduces electron-withdrawing effects, influencing redox potential and electrophilic reactivity .

  • Methoxy group at position 7: A strong electron-donating group that modulates electronic distribution and solubility .

  • Methyl group at position 5: Enhances steric bulk and may stabilize specific conformations.

The molecular formula is C₁₂H₉ClO₃, with a molecular weight of 236.65 g/mol. Theoretical calculations predict a planar quinoid system with slight distortions due to substituent steric effects .

Spectroscopic Properties

While experimental spectral data for this compound is scarce, analogs such as 2-methoxy-7-methylnaphthalene-1,4-dione (CAS 57855-16-0) provide insights:

  • UV-Vis: Strong absorption bands near 250–300 nm (π→π* transitions) and 400–450 nm (n→π* transitions) .

  • IR: Stretching vibrations for carbonyl groups (C=O) appear at ~1670 cm⁻¹, while C-Cl stretches occur near 750 cm⁻¹ .

  • NMR: In related compounds, methoxy protons resonate at δ 3.8–4.0 ppm, and aromatic protons show complex splitting due to substituent effects .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-chloro-7-methoxy-5-methylnaphthalene-1,4-dione likely involves sequential functionalization of a naphthoquinone precursor. A plausible pathway includes:

  • Methylation: Introduction of the methyl group at position 5 via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

  • Methoxylation: Nucleophilic aromatic substitution (SNAr) at position 7 using sodium methoxide under controlled conditions .

  • Chlorination: Electrophilic chlorination at position 2 using chlorine gas or sulfuryl chloride (SO₂Cl₂) .

Yield optimization requires precise temperature control (e.g., 0–5°C for chlorination) and inert atmospheres to prevent side reactions .

Chemical Reactivity

The compound’s reactivity is dominated by its quinone moiety and substituents:

  • Redox Cycling: The 1,4-quinone structure facilitates reversible reduction to hydroquinone, a property exploited in electron-transfer processes .

  • Nucleophilic Substitution: The chloro group at position 2 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization .

  • Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to para and ortho positions, though steric hindrance from the methyl group may limit reactivity .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated at 180–190°C based on analogs like 2-methoxy-7-methylnaphthalene-1,4-dione (mp 175–177°C) .

  • Solubility: Low solubility in water (<0.1 mg/mL) but moderate in polar organic solvents (e.g., DMSO, ethanol).

  • LogP: Predicted logP of ~2.5, indicating moderate lipophilicity suitable for membrane penetration .

Stability

The compound is stable under inert conditions but degrades in the presence of light or strong bases. Acidic conditions may protonate the quinone oxygen, altering redox behavior .

Biological Activity and Applications

Enzyme Inhibition

Structurally related naphthoquinones, such as 3-phenoxymethyl menadione derivatives, exhibit potent inhibition of Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR), a target for anti-parasitic drugs . While direct evidence for 2-chloro-7-methoxy-5-methylnaphthalene-1,4-dione is lacking, its chloro and methoxy groups may enhance binding to enzyme active sites through halogen bonding and hydrophobic interactions .

Antimicrobial Effects

Chlorinated naphthoquinones demonstrate broad-spectrum antimicrobial activity. For example, 2-chloro-5-methyl-1,4-benzoquinone (CAS 19832-87-2) exhibits efficacy against Gram-positive bacteria .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluate enzyme inhibition, cytotoxicity, and antimicrobial activity.

  • Pharmacokinetic Studies: Assess bioavailability and metabolic stability for drug development .

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